3,3-Dimethylpiperidine-2,5-dione
Description
Historical Context of Piperidinedione Chemistry
The history of piperidinedione chemistry is an extension of the long-standing interest in piperidine (B6355638) itself. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The subsequent exploration of piperidine derivatives led to the synthesis and study of various oxidized forms, including piperidinones and piperidinediones.
The development of synthetic methodologies throughout the 20th century, such as the hydrogenation of pyridine (B92270) precursors and various cyclization reactions, enabled chemists to create a wide array of substituted piperidines and their dione (B5365651) analogues. nih.govgoogle.com These methods laid the groundwork for the potential synthesis of complex structures like 3,3-Dimethylpiperidine-2,5-dione. Early interest in piperidinediones was often driven by their potential as intermediates in the synthesis of more complex molecules and their intriguing chemical properties.
Structural Significance of the Piperidinedione Core in Organic and Medicinal Chemistry
The piperidinedione core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. csu.edu.au Its significance stems from several key features:
Rigid Framework: The cyclic dione structure provides a conformationally restrained backbone, which can lead to more selective interactions with biological targets like enzymes and receptors.
Hydrogen Bonding Capabilities: The presence of the amide-like nitrogen and the two carbonyl groups allows for the formation of multiple hydrogen bonds, which are crucial for molecular recognition and binding to protein targets.
Scaffold for Diverse Functionalization: The carbon and nitrogen atoms of the piperidinedione ring can be substituted with various chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. csu.edu.au
Piperidine derivatives are integral to over twenty classes of pharmaceuticals, and the dione functionality adds another layer of chemical complexity and potential for interaction. nih.govencyclopedia.pub This structural importance has fueled ongoing research into the synthesis and application of novel piperidinedione-containing molecules. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpiperidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)3-5(9)4-8-6(7)10/h3-4H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHREJZRZKMNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3,3 Dimethylpiperidine 2,5 Dione and Its Derivatives
Direct Synthesis Approaches for 3,3-Dimethylpiperidine-2,5-dione
The direct construction of the this compound ring system can be achieved through various synthetic routes, primarily involving cyclization reactions or the use of specifically designed precursors.
Cyclization Reactions for Piperidinedione Ring Formation
The formation of the piperidine-2,5-dione ring often relies on intramolecular cyclization reactions. A common strategy involves the use of bifunctional linear precursors that can undergo ring closure to form the desired heterocyclic system. For instance, derivatives of 3,3-dimethylglutarimide (B74337) can serve as precursors, where subsequent reactions can lead to the formation of the piperidine-2,5-dione structure.
Electrophile-induced cyclization is another powerful method for constructing piperidine (B6355638) rings. researchgate.net This approach typically involves the reaction of an unsaturated amine with an electrophile, which triggers a cyclization cascade to form the heterocyclic ring. While this method is versatile for creating various substituted piperidines, its direct application to the synthesis of this compound would require a precursor with the appropriate substitution pattern and functional groups amenable to dione (B5365651) formation.
Precursor-Based Synthetic Routes to Dimethylpiperidinediones
A prevalent method for synthesizing piperidine-2,5-diones involves the cyclization of dipeptides or their analogs. csu.edu.au This approach offers a high degree of control over the stereochemistry of the final product, particularly when using enantiomerically pure amino acid starting materials. For the synthesis of this compound, a dipeptide precursor incorporating a 2-amino-2-methylpropanoic acid (or a similar gem-dimethylated amino acid) residue would be a logical starting point. The internal cyclization of such a dipeptide would yield the desired 3,3-dimethylated piperidinedione core.
Another precursor-based approach involves the hydrogenation of substituted pyridines. For example, 3,5-dimethylpyridine (B147111) can be hydrogenated using a ruthenium on carbon (Ru/C) catalyst to produce 3,5-dimethylpiperidine. tuodaindus.comchemicalbook.com While this yields a piperidine ring with methyl groups, further oxidation steps would be necessary to introduce the dione functionality at the 2 and 5 positions. A more direct route starts from 2,2-dimethyl-4-cyanobutanal, which can be converted to 3,3-dimethylpiperidine (B75641) through a high-pressure reaction with ammonia (B1221849) and subsequent hydrogenation. prepchem.com Similar to the previous example, this product would require further oxidation to yield the target dione.
Synthesis of Substituted and Functionalized 3,3-Dimethylpiperidinediones
The therapeutic potential and material properties of this compound can be significantly enhanced by introducing various substituents and functional groups onto the core structure. This section explores methodologies for achieving such derivatization.
Regioselective Alkylation and Acylation Methodologies
Regioselective functionalization is crucial for creating specific analogs of this compound. Alkylation and acylation reactions are common methods for introducing new carbon-based groups.
Alkylation: The regioselective alkylation of piperidinedione systems can be challenging. However, methods developed for related heterocyclic systems can provide valuable insights. For instance, the C3-H alkylation of imidazopyridines has been achieved using donor-acceptor cyclopropanes under Lewis acid catalysis. nih.gov This type of strategy could potentially be adapted for the alkylation of the this compound scaffold, likely targeting the nitrogen atom or the alpha-carbons to the carbonyl groups, depending on the reaction conditions. The choice of base and electrophile is critical in directing the alkylation to the desired position. researchgate.net
Acylation: Acylation reactions offer a route to introduce acyl groups, which can serve as handles for further functionalization or as key pharmacophoric elements. The acylation of enaminonitriles derived from isoquinolines using acyl chlorides has been reported to yield enamino ketones. researchgate.net A similar approach could be envisioned for the N-acylation of this compound. Furthermore, the acylation of related dione systems, such as 1,3-cyclohexanediones, has been successfully carried out using an acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
| Reagent Class | Example Reagent | Potential Application on this compound |
| Alkylating Agents | Alkyl Halides, Donor-Acceptor Cyclopropanes | N-alkylation, C-alkylation at positions 4 and 6 |
| Acylating Agents | Acyl Chlorides, Carboxylic Acids (with coupling agents) | N-acylation |
Advanced Derivatization Strategies for Molecular Diversity
To generate a wide array of derivatives for screening and optimization, more advanced strategies are employed. These methods often focus on creating complex and diverse molecular architectures based on the this compound scaffold.
One approach involves condensation reactions. For example, piperazine-2,5-diones can be condensed with various benzaldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au This methodology could be applied to this compound to introduce aryl groups at the 6-position. Further modifications, such as hydrogenation of the resulting double bond, can introduce additional stereocenters. csu.edu.au
Another strategy involves the use of derivatization reagents that target specific functional groups. For instance, reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its analogs are used to derivatize dienes and other reactive moieties. nih.govresearchgate.net While the core this compound may not be directly reactive with such reagents, they could be used to functionalize derivatives that contain appropriate handles. The preparation of both symmetrical and unsymmetrical bisarylidene derivatives of piperazine-2,5-dione has been described, and the use of 1,4-diacetylpiperazine-2,5-dione (B1297580) allows for the creation of unsymmetrical products. mdpi.comresearchgate.net
Asymmetric Synthesis Approaches for Enantiomerically Pure Analogs
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the asymmetric synthesis of enantiomerically pure analogs of this compound is of paramount importance for pharmaceutical applications.
A key strategy for achieving enantioselectivity is to start with chiral building blocks. As mentioned earlier, the cyclization of dipeptides constructed from enantiomerically pure amino acids is a well-established method for producing chiral piperazine-2,5-diones. csu.edu.auresearchgate.net This principle can be directly applied to the synthesis of chiral this compound derivatives by incorporating a chiral amino acid alongside the gem-dimethylated amino acid precursor.
Another approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, the asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines has been reported, where the C-3 stereochemistry was established via a CBS reduction and stereoselective anti-SN2' cuprate (B13416276) displacement. nih.gov While this example does not directly produce a dione, the principles of using chiral reagents to set stereocenters in a piperidine ring are highly relevant. Asymmetric hydrogenation using a chiral catalyst is another powerful tool for creating enantiomerically enriched piperidine derivatives. nih.gov
| Synthesis Approach | Description | Key Advantage |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as amino acids. | High enantiomeric purity, predictable stereochemistry. |
| Chiral Catalysis | Employment of a chiral catalyst to induce stereoselectivity in a reaction. | Atom economy, potential for catalytic turnover. |
| Chiral Auxiliaries | Covalent attachment of a chiral group to the substrate to direct a stereoselective transformation. | High diastereoselectivity, auxiliary can often be recycled. |
Application of Advanced Catalytic and Electrochemical Synthetic Techniques
Modern synthetic chemistry offers a powerful toolkit for the construction of complex molecular architectures. In the context of this compound and its derivatives, metal-catalyzed, organocatalytic, and electrochemical methods have emerged as key strategies for achieving high efficiency, selectivity, and functional group tolerance.
Metal-Catalyzed Cyclizations and Functionalizations
Transition metal catalysis provides a versatile platform for the synthesis of piperidine rings. While specific examples detailing the metal-catalyzed synthesis of this compound are not extensively documented, analogous transformations on related piperidine and glutarimide (B196013) systems highlight the potential of these methods.
One of the prominent metal-catalyzed reactions for ring formation is the Heck reaction. For instance, palladium-catalyzed intramolecular Heck reactions have been employed in the synthesis of various piperidine derivatives. This approach typically involves the cyclization of an N-tethered alkene onto an aryl or vinyl halide. The development of enantioselective aza-Heck cyclizations of N-(tosyloxy)carbamates, for example, has enabled the synthesis of chiral pyrrolidines and piperidines, showcasing the potential for asymmetric synthesis.
Furthermore, rhodium-catalyzed reactions have demonstrated significant utility. For example, a rhodium-catalyzed reductive transamination has been developed for the synthesis of a variety of chiral piperidines from pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. researchgate.net This method's success in creating complex piperidine structures suggests its potential applicability to precursors of 3,3-disubstituted piperidine-2,5-diones.
The functionalization of pre-existing glutarimide rings using metal catalysis is another important strategy. N-acyl-glutarimides have been shown to be highly reactive precursors for N-C(O) bond cross-coupling reactions, such as the Suzuki-Miyaura coupling, driven by the ground-state destabilization of the amide bond. nih.gov This reactivity allows for the introduction of various substituents onto the glutarimide core.
| Catalyst/Metal | Reaction Type | Substrate Type | Product Type | Key Features |
| Palladium | Intramolecular Heck Cyclization | N-tethered alkenes with aryl/vinyl halides | Substituted piperidines | Potential for asymmetric synthesis. researchgate.net |
| Rhodium | Reductive Transamination | Pyridinium salts | Chiral piperidines | Excellent diastereo- and enantioselectivity. researchgate.net |
| Palladium | Suzuki-Miyaura Coupling | N-acyl-glutarimides | Functionalized glutarimides | High reactivity of N-acyl-glutarimides. nih.gov |
Organocatalytic Methods in Piperidinedione Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including piperidinediones, by avoiding the use of often toxic and expensive metals. The aza-Michael addition is a key reaction in this context.
An organocatalytic desymmetrizing intramolecular aza-Michael reaction has been successfully applied to the synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. researchgate.net This approach utilizes a vinyl sulfonamide as a nucleophilic nitrogen source and proceeds with excellent enantioselectivity. Although this example does not produce a dione, the principle of creating a quaternary center at the 3-position (equivalent to the 5-position in the cited work) is directly relevant to the synthesis of this compound.
The Michael addition of carbon nucleophiles to activated olefins is another well-established organocatalytic transformation. For instance, the asymmetric Michael addition of dicarbonyl compounds to maleimides, catalyzed by cinchona alkaloids, has been used to synthesize chiral succinimide (B58015) derivatives. ntu.edu.sg This strategy could potentially be adapted to the synthesis of 3,3-disubstituted glutarimides by using appropriate Michael acceptors and donors.
Furthermore, a highly enantioselective formal [3+3] annulation between enals and substituted malonamides, mediated by N-heterocyclic carbene (NHC) catalysis, has been developed for the synthesis of functionalized glutarimides. digitellinc.com This method allows for the direct construction of the glutarimide ring with excellent control over stereochemistry.
| Catalyst Type | Reaction Type | Substrate Type | Product Type | Key Features |
| Chiral Amine (e.g., from Cinchona alkaloids) | Intramolecular aza-Michael Addition | Dienones | 2,5,5-Trisubstituted piperidines | Desymmetrization approach, formation of quaternary stereocenter. researchgate.net |
| Cinchona Alkaloids | Asymmetric Michael Addition | Diketones and maleimides | Chiral succinimides | Potential for adaptation to glutarimides. ntu.edu.sg |
| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Enals and malonamides | Functionalized glutarimides | Excellent enantioselectivity. digitellinc.com |
Electrochemical Synthesis and Late-Stage Functionalization
Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and proceeding under mild conditions. While the direct electrochemical synthesis of this compound has not been specifically reported, related electrochemical cyclizations provide a proof of concept.
For example, the electroreductive cyclization of imines with terminal dihaloalkanes has been successfully employed for the synthesis of piperidine and pyrrolidine (B122466) derivatives. epa.govnih.gov This method, particularly when performed in a flow microreactor, can provide good yields and scalability. epa.govnih.gov Adapting this methodology to precursors bearing the necessary gem-dimethyl group and carbonyl functionalities could pave the way for an electrochemical route to the target compound.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the diversification of complex molecules at a late stage of the synthesis. Electrochemical LSF (e-LSF) is gaining prominence due to its mild conditions and high functional group tolerance. While specific e-LSF studies on this compound are not available, the broader field of e-LSF of nitrogen-containing heterocycles is rapidly advancing. These methods could potentially be applied to introduce new functional groups onto the piperidinedione scaffold, enabling the rapid generation of analog libraries for structure-activity relationship studies.
| Method | Reaction Type | Substrate Type | Product Type | Key Features |
| Electroreductive Cyclization | Intramolecular Cyclization | Imines and dihaloalkanes | Piperidines and pyrrolidines | Sustainable method, compatible with flow chemistry. epa.govnih.gov |
| Electrochemical Late-Stage Functionalization | C-H Functionalization, etc. | Complex molecules | Diversified analogs | Mild conditions, high functional group tolerance. |
Molecular Structure, Conformation, and Tautomerism of 3,3 Dimethylpiperidine 2,5 Dione
Crystallographic Studies for Solid-State Structure Determination
Studies on glutarimide (B196013) and its methylated analogs, such as 3,3,5,5-tetramethylglutarimide, have revealed that the six-membered piperidine-2,5-dione ring can adopt various conformations. iucr.org The introduction of methyl groups influences the planarity of the ring. For instance, in the case of 3,3,5,5-tetramethylglutarimide, a disordered structure is observed where molecules exist in opposite conformations. iucr.org The fragment consisting of N, C2, C3, C5, and C6 in glutarimide and its 4,4-disubstituted derivative is nearly planar. In contrast, this planarity is significantly reduced in the tetramethylated derivative. iucr.org The carbonyl oxygen atoms also deviate from this plane to a greater extent in the more substituted compounds. iucr.org
These findings suggest that the piperidine-2,5-dione ring in 3,3-dimethylpiperidine-2,5-dione likely deviates from a perfectly planar conformation in the solid state. The gem-dimethyl group at the C3 position would introduce steric strain, likely forcing the ring into a distorted chair or boat-like conformation to minimize these interactions.
Table 1: Comparative Crystallographic Data of Related Glutarimide Structures This table presents illustrative data from related compounds to infer the potential structural parameters of this compound.
| Compound | Crystal System | Space Group | Key Torsional Angles (°) | Ring Conformation |
| Glutarimide | Orthorhombic | Pnma | C6-N1-C2-C3: -1.5 | Near-planar |
| 4,4-Dimethylglutarimide | Monoclinic | P2₁/c | C2-C3-C4-C5: 53.7 | Distorted Chair |
| 3,3,5,5-Tetramethylglutarimide | Orthorhombic | Pccn | N/A (Disordered) | Distorted (non-planar) |
Data sourced from studies on glutarimide and its derivatives. iucr.org
Solution-Phase Conformational Analysis and Dynamics
The conformation of this compound in solution is expected to be dynamic, with the molecule likely undergoing rapid interconversion between different conformations. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these dynamics.
For related glutarimide structures, NMR studies have been instrumental in understanding their conformational behavior. iucr.org The presence of bulky substituents like methyl groups can significantly impact the energy barriers for ring inversion. In the case of this compound, the gem-dimethyl group at C3 would likely favor conformations that minimize steric hindrance. This could lead to a preference for a particular chair or twist-boat conformation in solution. The rate of interconversion between these forms would be dependent on the solvent and temperature.
Computational studies, such as ab initio calculations, have been used to determine the energy-optimal structures of glutarimides, complementing experimental findings. iucr.org These theoretical approaches can provide valuable information on the relative energies of different conformers and the barriers to their interconversion.
Investigation of Tautomeric Forms and Equilibrium Dynamics
This compound has the potential to exist in different tautomeric forms due to the presence of the amide functional group within the cyclic structure. The most probable tautomerism is the lactam-lactim type, where a proton can migrate from the nitrogen atom to one of the carbonyl oxygen atoms, resulting in a lactim form.
The equilibrium between the lactam and lactim forms is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. youtube.comnih.gov In general, the lactam form is thermodynamically more stable for simple amides. researchgate.net However, the formation of intramolecular hydrogen bonds or the influence of the solvent can shift the equilibrium towards the lactim form. youtube.com
For cyclic imides like this compound, the keto-enol tautomerism involving the α-protons is also a theoretical possibility, leading to the formation of a di-enol or keto-enol tautomer. However, the presence of the gem-dimethyl group at the C3 position blocks the formation of an enol at the C2-C3 bond. Enolization could potentially occur at the C4-C5 bond.
Experimental and theoretical studies on related cyclic amides and imides indicate that the diketo (lactam) form is generally the predominant species in both solid and solution phases. researchgate.net The investigation of tautomeric equilibrium often involves spectroscopic methods like NMR and UV-Vis, which can detect the presence of different tautomers and quantify their relative populations under various conditions. mdpi.com Computational chemistry also plays a crucial role in predicting the relative stabilities of different tautomeric forms. nih.gov
Table 2: Potential Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Features |
| Diketo (Lactam) | Two carbonyl groups (C=O) | |
| Mono-enol (Lactim) | One enol group (C=C-OH) and one carbonyl group | |
| Di-enol (Di-lactim) | Two enol groups |
Note: The actual existence and stability of these tautomers would require specific experimental and computational investigation for this compound.
Theoretical and Computational Chemistry Studies on 3,3 Dimethylpiperidine 2,5 Dione
Investigation of Non-Linear Optical (NLO) PropertiesNLO studies involve calculating properties like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations, typically performed using DFT methods, help to determine if a material has potential for use in optical technologies. A high hyperpolarizability value suggests strong NLO activity.
Without dedicated research on 3,3-Dimethylpiperidine-2,5-dione, providing specific data for these analyses is not feasible.
Chemical Reactivity and Reaction Mechanisms of 3,3 Dimethylpiperidine 2,5 Dione
Reactions at Carbonyl Centers, Including Nucleophilic Additions and Condensations
The two carbonyl groups at positions 2 and 5 are the primary sites for nucleophilic attack in 3,3-dimethylpiperidine-2,5-dione. These electrophilic centers can undergo a variety of nucleophilic addition and condensation reactions. While specific studies on this compound are limited, its reactivity can be inferred from related piperidine-2,5-diones and other cyclic diones.
A notable reaction is the condensation with aldehydes, which is a common transformation for related diketopiperazines. csu.edu.auresearchgate.net For instance, piperazine-2,5-diones can be condensed with various benzaldehydes. csu.edu.au This suggests that this compound could potentially react with aldehydes at the C-6 position, which possesses alpha-hydrogens, leading to the formation of arylidene derivatives. The reaction would likely proceed via an enolate intermediate under basic conditions.
Furthermore, the carbonyl groups can be susceptible to attack by other nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols. The regioselectivity of such additions would be an interesting aspect to investigate, given the different chemical environments of the C-2 and C-5 carbonyls.
Reactivity of Alpha-Hydrogens, Enolization, and Enolate Chemistry
A significant structural feature of this compound is the absence of alpha-hydrogens at the C-3 position due to the gem-dimethyl substitution. This has profound implications for its enolization and enolate chemistry. Enolates are typically formed by the deprotonation of an alpha-carbon adjacent to a carbonyl group. masterorganicchemistry.com The lack of alpha-hydrogens at C-3 prevents the formation of an enolate at this position.
However, the methylene (B1212753) group at the C-4 and C-6 positions does contain acidic alpha-hydrogens. The protons at C-4 are alpha to the C-5 carbonyl, and the protons at C-6 are alpha to the C-5 carbonyl and adjacent to the nitrogen atom. The acidity of these protons is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. Therefore, enolization and subsequent enolate formation can occur at these positions.
The enolates generated at C-4 and C-6 can participate in various reactions, including alkylation, acylation, and aldol-type condensations. The regioselectivity of enolate formation would likely be influenced by the reaction conditions, such as the base used and the temperature. bham.ac.uk For example, the use of a sterically hindered base like lithium diisopropylamide (LDA) might favor the formation of the kinetic enolate, while a less hindered base could lead to the thermodynamic enolate. masterorganicchemistry.com
The acidic nature of the alpha-hydrogens can also be demonstrated through deuterium (B1214612) exchange reactions, where treatment with D₂O in the presence of an acid or base catalyst would lead to the incorporation of deuterium at the C-4 and C-6 positions. libretexts.orglibretexts.org
Oxidation and Reduction Pathways of the Dione (B5365651) Functionality
The dione functionality of this compound can undergo both oxidation and reduction reactions. The reduction of the carbonyl groups would lead to the corresponding hydroxy derivatives or, under more forcing conditions, to the fully reduced piperidine (B6355638).
Drawing parallels from the reduction of substituted piperazine-2,5-diones, catalytic hydrogenation can be employed to reduce the carbonyl groups. csu.edu.au For example, hydrogenation of bis(arylidene)piperazine-2,5-diones has been shown to yield the corresponding bis(benzyl)piperazine-2,5-diones. csu.edu.au This suggests that the carbonyls of this compound could be reduced to hydroxyl groups using appropriate reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The regioselectivity of the reduction would be a key consideration.
The oxidation of this compound is less explored. However, the methylene groups at C-4 and C-6 could potentially be oxidized to introduce further functionality. Strong oxidizing agents might lead to ring cleavage.
Ring-Opening, Ring-Contraction, and Ring-Expansion Reactions
The piperidine-2,5-dione ring system can be susceptible to ring-opening reactions, particularly under hydrolytic conditions. The amide bond at N-1 can be cleaved by acid or base catalysis, leading to the formation of a substituted glutaric acid derivative. For instance, enzymatic hydrolysis of 3-substituted glutarimides, which are structurally similar, yields optically active 3-substituted glutaric acid monoamides. google.com This suggests a similar hydrolytic ring-opening pathway for this compound.
While less common, ring-contraction and ring-expansion reactions could also be envisioned under specific conditions. For example, certain piperidine derivatives have been shown to undergo rearrangement to form pyrrolidines. masterorganicchemistry.com Such reactions often proceed through the formation of strained intermediates like bicyclic aziridinium (B1262131) ions.
Mechanistic Investigations of Derivatization and Functionalization Reactions
The derivatization and functionalization of this compound would primarily involve reactions at the carbonyl centers, the alpha-carbons at C-4 and C-6, and the amide nitrogen. The mechanisms of these reactions are rooted in fundamental organic chemistry principles.
For instance, the condensation reaction with an aldehyde at the C-6 position would likely proceed through an aldol-type mechanism. This would involve the base-catalyzed formation of an enolate at C-6, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to yield the arylidene product. uit.no
The alkylation of the enolate at C-4 or C-6 would follow an SN2 pathway, where the enolate acts as a nucleophile and attacks an alkyl halide. The stereochemical outcome of such reactions would be of interest, especially if a chiral center is introduced.
Mechanistic studies on related systems, such as the use of N-acetylated piperazine-2,5-diones to enhance the acidity of the alpha-hydrogens for condensation reactions, provide valuable insights. csu.edu.au The acetylation of the amide nitrogen increases the electron-withdrawing nature of the amide group, thereby facilitating the initial deprotonation step. csu.edu.au
Structure Activity Relationship Sar Studies of 3,3 Dimethylpiperidine 2,5 Dione Derivatives
Correlation of Structural Modifications with Biological Activity Profiles
SAR studies have systematically explored how altering the substituents on the piperidine-2,5-dione ring impacts biological outcomes. Research into 3,3-dimethylpiperidine (B75641) derivatives has shown that the nature and position of substituents are critical for affinity and selectivity, particularly for targets like sigma (σ) receptors. nih.govresearchgate.net
For instance, a series of 3,3-dimethylpiperidine derivatives were synthesized and evaluated for their binding affinity to σ₁ and σ₂ receptors. nih.gov These studies revealed that the introduction of different lipophilic heterocyclic or bicyclic nuclei significantly influenced binding. Compounds featuring specific substitutions demonstrated high affinity for the σ₁ receptor, with Ki values in the nanomolar range (0.14-0.38 nM), alongside good selectivity against the σ₂ receptor. nih.gov A general observation was that incorporating more planar and hydrophilic heterocyclic structures tended to decrease the affinity for both σ receptor subtypes. nih.gov
In a related context, studies on piperidine (B6355638) derivatives as aminoglycoside mimetics for antibacterial applications have highlighted the importance of the diamino configuration. The cis-3,5-diamino-piperidine (DAP) scaffold, which mimics the key pharmacophore of 2-deoxystreptamine (B1221613) (2-DOS) found in aminoglycoside antibiotics, is crucial for RNA recognition and antibacterial activity. nih.gov Modifications that retain the characteristic cis-1,3-diamine configuration are well-tolerated, while removing one of the amino groups or significantly altering its spatial orientation leads to a loss of activity. nih.gov This underscores that specific structural arrangements are indispensable for interaction with the bacterial ribosomal decoding site. nih.gov
Furthermore, research on piperazine-2,5-dione derivatives as antimicrotubule agents has shown that strategic modifications can lead to more potent compounds. Based on the didehydro-diketopiperazine skeleton, the introduction of a 2,5-difluorophenyl group or a benzophenone (B1666685) group in place of a phenyl group resulted in derivatives with significantly enhanced cytotoxic and tubulin-binding activities. nih.gov
| Scaffold/Derivative | Modification | Biological Target | Key SAR Finding | Reference |
| 3,3-Dimethylpiperidine | Addition of various heterocyclic or bicyclic nuclei | Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors | High σ₁ affinity (Ki = 0.14-0.38 nM) achieved with specific lipophilic groups. More planar and hydrophilic groups decreased affinity. | nih.gov |
| cis-3,5-Diamino-piperidine (DAP) | Mimicking the 2-deoxystreptamine (2-DOS) core | Bacterial ribosomal RNA (A-site) | The cis-1,3-diamine configuration is essential for RNA recognition and antibacterial activity. Removal or significant alteration of one amino group abolishes activity. | nih.gov |
| Didehydro-piperazine-2,5-dione | Replacement of a phenyl group with 2,5-difluorophenyl or benzophenone | Microtubules | Resulted in derivatives with 5 to 10 times more potent microtubule depolymerization activity compared to the control compound CA-4. | nih.gov |
| Piperidinylpiperidines | Introduction of quinoline (B57606) moieties | Acetyl-CoA carboxylases (ACC1 and ACC2) | Compound 7a showed potent inhibition with IC50 values of 189 nM (ACC1) and 172 nM (ACC2), comparable to the positive control. | nih.gov |
Ligand-Receptor Interaction Analysis through Computational Methods (e.g., Molecular Docking)
To visualize and quantify the interactions between small molecules and their biological targets, computational methods such as molecular docking have become indispensable tools. These techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the structural basis for observed biological activity. nih.gov
Molecular docking studies on piperidine derivatives have successfully elucidated their binding modes. For example, in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, docking simulations of piperidine derivatives revealed binding energies ranging from -5.9 to -7.3 kcal/mol. nih.gov These computational results are critical for understanding the binding strength of the ligands within the receptor's binding pocket. nih.gov
Similarly, docking simulations were used to position a potent acetyl-CoA carboxylase (ACC) inhibitor, compound 7a (a piperidinylpiperidine derivative), into the ACC active site to determine its probable binding model. nih.gov This analysis helps to explain the compound's high inhibitory activity observed in biological assays. In another study, molecular modeling of N-functionalized piperidine derivatives predicted possible binding modes within the active site of the dopamine (B1211576) D2 receptor, guiding the design of new compounds. researchgate.net
A study combining 3D-QSAR and molecular docking for a series of 4-(N,N-diarylamino)piperidines provided a detailed binding site model for the delta-opioid receptor. researchgate.net The analysis indicated that the piperidine derivatives occupy three key domains within the receptor: an aromatic pocket, an aspartic acid residue that anchors the piperidinyl cationic amine, and a hydrophobic pocket near the extracellular boundary. researchgate.net This detailed interaction map explains the differential binding and selectivity observed across the series of compounds.
| Derivative Class | Target Protein | Docking Software/Method | Key Interaction Findings | Reference |
| Piperidine derivatives | SARS-CoV-2 Main Protease (Mpro) | Autodock Vina | Calculated binding energies ranged from -5.9 to -7.3 kcal/mol, indicating strong binding affinity. | nih.gov |
| Piperidinylpiperidines | Acetyl-CoA Carboxylase (ACC) | Not specified | Docking simulation helped determine the probable binding model of the most potent inhibitor (7a ) in the enzyme's active site. | nih.gov |
| N-functionalized piperidine derivatives | Dopamine D2 Receptor (DRD2) | Not specified | Predicted possible binding modes within the active site, guiding further design. | researchgate.net |
| Piperidinedione derivative (Skt35) | Accessory Gene Regulator A (AgrA) | Not specified | Revealed a strong binding affinity of -7.9 kcal/mol, suggesting potential disruption of quorum sensing. | researchgate.net |
| 4-(N,N-diarylamino)piperidines | Delta-opioid receptor | Not specified (CoMFA/Docking) | Identified three key binding domains: an aromatic pocket, an aspartic acid interaction point, and a hydrophobic pocket. | researchgate.net |
Conformational Influences on Molecular Recognition and Biological Efficacy
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. The spatial arrangement of atoms dictates how a molecule fits into a receptor's binding site and interacts with key residues. For piperidine-based structures, conformational analysis reveals how subtle changes in shape can lead to significant differences in efficacy.
The cyclic nature of the piperidine ring imposes certain conformational constraints. The introduction of substituents, such as the gem-dimethyl group in 3,3-dimethylpiperidine-2,5-dione, further influences the ring's preferred conformation. Studies on conformationally constrained analogs of bioactive peptides have shown that restricting the flexibility of a molecule can lock it into a biologically active conformation, thereby increasing its potency and selectivity. researchgate.net For example, introducing a methyl group into a peptide backbone can drastically alter binding affinities; one stereoisomer might be 30 times more potent than another, highlighting the importance of a precise three-dimensional structure for molecular recognition. researchgate.net
The concept of "escaping flatland" in medicinal chemistry emphasizes that increasing the three-dimensional complexity of a molecule, without significantly increasing its molecular weight, can enhance its biological relevance. nih.gov The saturation of a flat aromatic ring like pyridine (B92270) to form a 3D piperidine scaffold dramatically increases the number of possible isomers and, consequently, the shape diversity available for interacting with biological targets. nih.gov
Furthermore, the conformation of a molecule is not static. Steric crowding between substituents can force significant conformational adjustments. In a study of pyrrole-2,5-dione derivatives, steric hindrance between the dione (B5365651) ring and a substituent resulted in a substantial twist in the molecule's structure. mdpi.com This conformational adjustment, confirmed by X-ray crystallography, was directly linked to the molecule's anti-inflammatory activity, demonstrating that the molecule's final shape, as influenced by its internal steric pressures, is what dictates its interaction with biological systems. mdpi.com The acyclic versions of some cyclic compounds are often inactive, suggesting that the cyclic structure, which enforces a specific conformation, is essential for their biological properties. nih.gov
Future Perspectives and Emerging Research Areas
Exploration of Novel and Sustainable Synthetic Routes for Dimethylpiperidinediones
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern organic and medicinal chemistry. For dimethylpiperidinediones, future research is increasingly focused on novel and sustainable synthetic strategies that offer improvements in yield, selectivity, and environmental impact over classical methods.
One of the most promising frontiers is the application of flow chemistry . This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. For the synthesis of piperidine (B6355638) derivatives, flow microreactors have demonstrated the potential for facile, green, and efficient electroreductive cyclization of imines with terminal dihaloalkanes. news-medical.netresearchgate.net This approach not only allows for the synthesis of piperidine rings from readily available starting materials in a single step but also obviates the need for expensive or toxic reagents. news-medical.net A continuous flow protocol has been successfully developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivities within minutes. mdpi.com
Biocatalysis represents another significant avenue for sustainable synthesis. The use of enzymes, such as lipases and oxidoreductases, offers high stereo- and regioselectivity under mild reaction conditions. arizona.edu Researchers have reported the first biocatalytic synthesis of clinically valuable piperidines using an immobilized lipase (B570770) (Candida antarctica lipase B) in a multicomponent reaction, highlighting the potential for creating reusable and more efficient catalytic systems. nih.gov Furthermore, combining chemical synthesis with biocatalysis in a chemo-enzymatic approach is enabling the asymmetric dearomatization of pyridines to produce substituted piperidines with precise stereochemical control. arizona.edu Research is also underway to develop biocatalytic routes from sustainable sources like plant biomass to produce substituted pyridines and piperidines, which are valuable intermediates for pharmaceutical synthesis. nih.govnih.gov
| Synthetic Approach | Key Advantages | Representative Research Findings |
| Flow Chemistry | Enhanced safety, scalability, and efficiency; reduced reaction times. | Successful synthesis of piperidine and pyrrolidine (B122466) derivatives via electroreductive cyclization in a flow microreactor. news-medical.netresearchgate.net |
| Biocatalysis | High selectivity (enantio- and regio-), mild reaction conditions, use of renewable catalysts. | Immobilized lipase-catalyzed multicomponent reaction for piperidine synthesis; chemo-enzymatic dearomatization of pyridines. arizona.edunih.gov |
| Green Chemistry | Reduced environmental impact, use of non-toxic reagents and solvents. | Use of eco-friendly solvents like 2-MeTHF and CPME to improve yield and sustainability in heterocyclic synthesis. mdpi.comrsc.org |
Advanced Computational Modeling and Artificial Intelligence Applications in Drug Discovery and Design
The integration of advanced computational modeling and artificial intelligence (AI) is revolutionizing the drug discovery and design pipeline. These in silico methods offer the potential to accelerate the identification of novel drug candidates, predict their biological activities and physicochemical properties, and optimize their structures for enhanced efficacy and safety. researchgate.net
For derivatives of 3,3-dimethylpiperidine-2,5-dione, AI and machine learning algorithms can be employed for several key tasks. Virtual screening of large compound libraries can identify potential hits that are predicted to bind to a specific biological target. news-medical.net For instance, AI models like AtomNet utilize deep learning for structure-based drug design and have been successful in identifying novel bioactive chemotypes for various pharmaceutical targets. news-medical.net Such computational techniques can significantly reduce the time and cost associated with traditional high-throughput screening (HTS). news-medical.net
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By developing mathematical models that correlate the chemical structure of compounds with their biological activity, 2D- and 3D-QSAR studies can predict the activity of newly designed molecules. thieme-connect.de This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency.
| Computational Technique | Application in Drug Discovery | Potential Impact on Dimethylpiperidinedione Research |
| Artificial Intelligence (AI) & Machine Learning (ML) | Virtual screening, de novo drug design, prediction of physicochemical properties. | Accelerated identification of novel and potent dimethylpiperidinedione-based drug candidates. news-medical.netresearchgate.net |
| QSAR Modeling | Predicting biological activity based on chemical structure. | Prioritization of synthetic efforts towards more promising derivatives. thieme-connect.de |
| Molecular Docking & MD Simulations | Elucidating ligand-target binding interactions and stability. | Rational design of compounds with improved affinity and selectivity. nih.govnih.gov |
Identification and Characterization of New Biological Targets and Mechanistic Pathways
A critical aspect of future research on this compound and its analogs is the identification and validation of novel biological targets and the elucidation of their underlying mechanistic pathways. While the piperidine scaffold is prevalent in many approved drugs, exploring new therapeutic applications requires a deep understanding of how these compounds interact with biological systems.
Recent research on structurally related piperidone and piperazine-dione compounds has revealed promising new therapeutic targets. For example, a series of diaryl piperidone-sulfonamide derivatives were designed as dual inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) and CAIX (Carbonic Anhydrase IX) , inducing ferroptosis in triple-negative breast cancer cells. news-medical.net This highlights the potential for piperidone-based compounds to be developed as multi-targeted agents for cancer therapy. news-medical.net
In another study, tryptamine-piperazine-2,5-dione conjugates were synthesized and evaluated as anticancer agents, with one compound demonstrating significant growth inhibition of human pancreatic cancer cell lines. mdpi.com The discovery of such compounds opens up new avenues for the development of drugs targeting specific types of cancer. mdpi.com
The process of identifying new targets often involves a combination of high-throughput screening, chemical biology approaches, and proteomics. Once a potential target is identified, detailed mechanistic studies are required to understand how the compound modulates the target's function and the downstream cellular consequences. This may involve techniques such as Western blotting to assess changes in protein phosphorylation or expression levels, and various cell-based assays to measure biological responses.
For this compound itself, there is a notable lack of literature on its specific biological targets, as indicated by its PubChem entry. researchgate.net This presents a significant opportunity for future research to explore its bioactivity and potentially uncover novel therapeutic applications.
| Compound Class/Derivative | Identified Biological Target/Pathway | Therapeutic Area |
| Diaryl piperidone-sulfonamides | STAT3 and CAIX (dual inhibitors) | Triple-Negative Breast Cancer news-medical.net |
| Tryptamine-piperazine-2,5-dione conjugates | Growth inhibition of pancreatic cancer cells | Pancreatic Cancer mdpi.com |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ inhibitors | Cancer |
| Piperidine-substituted triazine derivatives | HIV-1 non-nucleoside reverse transcriptase | HIV/AIDS nih.gov |
Multidisciplinary Research Approaches for Comprehensive Understanding and Application
The complexity of drug discovery and development necessitates a multidisciplinary approach, integrating expertise from various scientific fields. A comprehensive understanding and the successful therapeutic application of this compound and its derivatives will depend on the seamless collaboration between chemists, biologists, pharmacologists, and computational scientists.
The synergy between synthetic chemistry and biological evaluation is fundamental. The development of novel synthetic routes, as discussed in section 9.1, provides the material for biological screening. nih.govthieme-connect.de In turn, the results from biological assays feed back to the chemists, guiding the design and synthesis of next-generation compounds with improved properties. nih.gov This iterative cycle of design, synthesis, and testing is the engine of medicinal chemistry.
Computational chemistry and AI (as detailed in section 9.2) play a crucial role in bridging the gap between chemical structure and biological function. nih.gov By predicting the properties and activities of virtual compounds, these in silico methods can help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. nih.gov
Furthermore, the integration of pharmacology is essential for understanding the in vivo effects of these compounds, including their pharmacokinetic and pharmacodynamic profiles. This involves studying how the drug is absorbed, distributed, metabolized, and excreted by the body, as well as its effects on the intended biological target in a living organism.
A recent study that exemplifies this multidisciplinary approach involved a team of chemists from Scripps Research and Rice University who combined biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. news-medical.net This work demonstrates the power of combining enzymatic transformations with modern chemical methods to access molecules that were previously difficult or expensive to make, thereby accelerating drug discovery. news-medical.net Such collaborative efforts will be vital for unlocking the full potential of this compound and its analogs as future therapeutic agents.
Q & A
Q. What are the established synthetic routes for 3,3-dimethylpiperidine-2,5-dione, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted glutaric acid derivatives or condensation reactions. For example, self-condensation of methyl esters of amino acids (e.g., L-asparagine methyl ester) under refluxing acetonitrile can yield diketopiperidine derivatives . Key parameters include temperature control (80–100°C), solvent polarity, and catalyst selection (e.g., acidic or basic conditions). Yield optimization requires monitoring racemization risks via chiral HPLC or polarimetry, especially when using enantiomeric precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at C3) and carbonyl carbons (C2/C5).
- IR Spectroscopy : Confirms carbonyl stretches (~1700–1750 cm⁻¹) and N-H vibrations (if present).
- Mass Spectrometry (ESI-HRMS) : Validates molecular weight (113.11 g/mol for the base structure) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How do substituents at the 3-position affect the compound’s reactivity?
Methyl groups at C3 increase steric hindrance, reducing nucleophilic attack at adjacent carbonyl sites. This stabilizes the diketopiperidine core but may limit ring-opening reactions. Comparative studies with non-methylated analogs show altered reactivity in alkylation or acylation reactions, impacting derivatization strategies .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound derivatives?
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for enzymes like cytochrome P450 or serotonin receptors.
- MD Simulations : Assesses stability of ligand-receptor complexes over time, highlighting key interactions (e.g., hydrogen bonds with carbonyl groups).
- QSAR Models : Correlates substituent electronic properties (Hammett constants) with inhibitory activity, guiding structural optimization .
Q. What experimental approaches resolve contradictions in reported biological activities across studies?
- Comparative SAR Analysis : Systematically varies substituents (e.g., replacing methyl with isopropyl) to isolate structural determinants of activity.
- Dose-Response Profiling : Tests compounds across multiple cell lines or enzyme isoforms to identify selectivity (e.g., 5-HT1A vs. SERT inhibition).
- Meta-Analysis : Aggregates data from high-throughput screens and peer-reviewed studies to distinguish assay-specific artifacts from true bioactivity .
Q. How do thermochemical properties (e.g., ΔvapH°) inform solvent selection and reaction scalability?
NIST thermochemistry data (e.g., boiling point, enthalpy of vaporization) guides solvent choices for reflux conditions or distillation. For example, high ΔvapH° solvents (e.g., DMF) require energy-intensive setups but minimize side reactions. Phase-change data also aids in designing purification workflows (e.g., recrystallization vs. column chromatography) .
Q. What strategies mitigate racemization during asymmetric synthesis of this compound derivatives?
- Low-Temperature Reactions : Reduces kinetic resolution barriers.
- Chiral Auxiliaries : Temporarily fixes stereochemistry during cyclization (e.g., Evans oxazolidinones).
- Enzymatic Catalysis : Lipases or proteases enforce enantioselectivity in ester hydrolysis or transamination steps .
Methodological Tables
Q. Table 1. Comparative Reactivity of Piperidine-2,5-dione Derivatives
Q. Table 2. Spectral Benchmarks for Characterization
| Technique | Key Peaks/Data for this compound |
|---|---|
| ¹H NMR | δ 1.40 (s, 6H, C3-CH3), δ 3.20 (m, 2H, C4-H) |
| ¹³C NMR | δ 172.5 (C2/C5=O), δ 55.2 (C3), δ 28.1 (CH3) |
| IR | 1745 cm⁻¹ (C=O), 1380 cm⁻¹ (C-N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
